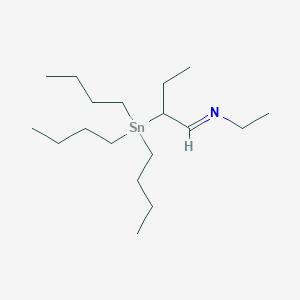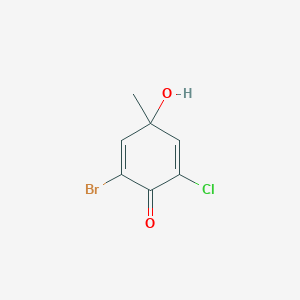
2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes bromine, chlorine, hydroxyl, and methyl groups attached to a cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one typically involves the bromination and chlorination of precursor compounds. One common method involves the bromination of 4-hydroxy-4-methylcyclohexa-2,5-dien-1-one followed by chlorination under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide under basic conditions.
Major Products Formed
Oxidation: Formation of 2-bromo-6-chloro-4-methylcyclohexa-2,5-dien-1-one ketone.
Reduction: Formation of 2-bromo-6-chloro-4-methylcyclohexa-2,5-dien-1-one alcohol.
Substitution: Formation of 2-substituted-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar structure but with tert-butyl groups instead of bromine and chlorine.
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Similar halogenation pattern but with a methoxy group and an aldehyde functional group.
Uniqueness
2-Bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific combination of bromine, chlorine, hydroxyl, and methyl groups on a cyclohexadienone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
61305-77-9 |
|---|---|
Molekularformel |
C7H6BrClO2 |
Molekulargewicht |
237.48 g/mol |
IUPAC-Name |
2-bromo-6-chloro-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H6BrClO2/c1-7(11)2-4(8)6(10)5(9)3-7/h2-3,11H,1H3 |
InChI-Schlüssel |
MHNQQWLXNZAFJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C(=O)C(=C1)Br)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
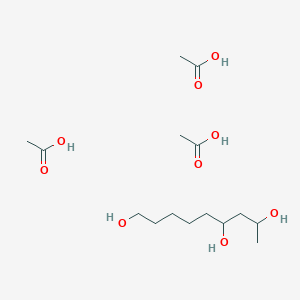
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)

![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
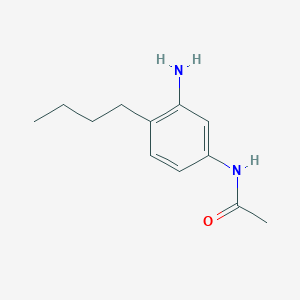
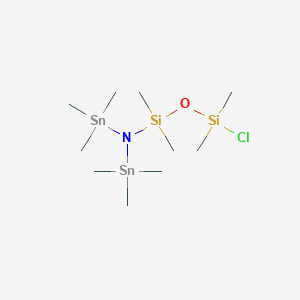
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)

![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)
